Subphthalocyanine

描述

Historical Development and Discovery of Subphthalocyanines

The history of subphthalocyanines begins in 1972 with the work of A. Meller and A. Ossko. worldscientific.comresearchgate.netresearchgate.netsioc-journal.cn Their seminal work reported the first synthesis of these compounds. worldscientific.comresearchgate.netresearchgate.net The discovery was somewhat serendipitous, occurring during an attempt to synthesize boron phthalocyanine (B1677752), which resulted instead in a purple powder that was identified as the lower homologue, chloro-boron subphthalocyanine (Cl-BsubPc). scholaris.ca Following their initial discovery, subphthalocyanines remained a relatively obscure class of compounds for nearly two decades. scholaris.caemich.edu It wasn't until the early 1990s that significant research into their properties and potential applications began to emerge. emich.edu This resurgence of interest was partly driven by the discovery that they could serve as precursors for the synthesis of asymmetrical phthalocyanines. emich.edu Since then, the study of subphthalocyanines has evolved into a rapidly growing area of chemistry. researchgate.net

Defining Macrocyclic Architecture of Subphthalocyanines

The defining characteristics of subphthalocyanines lie in their unique molecular structure, which sets them apart from other porphyrinoid compounds and gives rise to their distinctive properties.

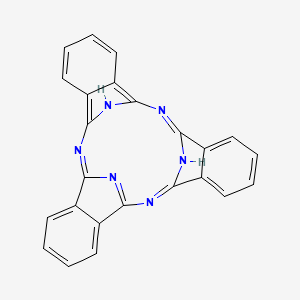

Subphthalocyanines are the lower homologues of phthalocyanines, a well-known class of synthetic pigments and functional dyes. scholaris.ca The primary structural difference lies in the number of isoindole units that constitute the macrocyclic ring. While phthalocyanines are composed of four isoindole units linked by aza bridges, subphthalocyanines consist of only three. worldscientific.comresearchgate.netresearchgate.netnih.gov This results in a smaller, 12-membered inner core, as opposed to the 16-membered core of phthalocyanines. researchgate.net Furthermore, whereas phthalocyanines are generally planar molecules, subphthalocyanines adopt a distinct non-planar geometry. emich.edunih.gov The central cavity of the this compound macrocycle exclusively accommodates a boron(III) ion, which is another distinguishing feature. researchgate.netnih.govmdpi.com

A key architectural feature of subphthalocyanines is their non-planar, cone-shaped (or bowl-shaped) topology. worldscientific.comresearchgate.netscholaris.caemich.edunih.gov This three-dimensional structure arises from the smaller size of the macrocycle formed by three isoindole units. The boron atom sits (B43327) at the apex of this cone, and an axial ligand is covalently bonded to it, typically pointing away from the concave face of the bowl. scholaris.caemich.edu This inherent non-planar geometry has significant implications for the molecule's properties, including its solubility and aggregation behavior, often making SubPcs more soluble and less prone to aggregation than their planar phthalocyanine counterparts. worldscientific.com The crystal structure of chloro-boron this compound has been determined and redetermined with high precision, confirming this unique bowl-shaped molecular geometry. nih.gov

Subphthalocyanines are aromatic macrocycles, a property endowed by their specific π-electron system. worldscientific.comresearchgate.net The conjugated macrocyclic core contains 14 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2, where n=3). worldscientific.comresearchgate.netmdpi.com This 14 π-electron system is fundamental to the electronic and photophysical properties of subphthalocyanines. acs.org It is responsible for their strong absorption of light in the visible spectrum, particularly the characteristic intense absorption known as the Q-band, and their often vibrant fluorescence. acs.org The electronic characteristics of this π-conjugated system can be maintained even when the molecule is functionalized at the axial position on the central boron atom. mdpi.com

Significance within Porphyrinoid Chemistry Research

Subphthalocyanines hold a significant position within the field of porphyrinoid chemistry. As contracted analogues of phthalocyanines, they offer a unique platform for exploring the structure-property relationships in this class of macrocycles. sioc-journal.cnmdpi.com Their distinct cone-shaped structure and 14 π-electron aromaticity provide a contrasting model to the planar, 18 π-electron systems of porphyrins and phthalocyanines. researchgate.netmdpi.com

One of the early drivers for the renewed interest in subphthalocyanines was their utility as synthetic intermediates. emich.edu They can undergo ring-enlargement reactions to produce asymmetrically substituted phthalocyanines, which are otherwise challenging to synthesize. emich.edu Beyond their role as synthetic precursors, the intrinsic properties of subphthalocyanines have established them as important research subjects in their own right. researchgate.netrsc.org Their unique photophysical and electronic properties, coupled with the ability to tune these properties through chemical modification at the peripheral and axial positions, make them highly attractive for a range of applications. researchgate.netsioc-journal.cn

Overview of Research Trajectories and Key Areas of Investigation

The study of subphthalocyanines has grown from fundamental synthetic and structural characterization into a broad and application-driven field. researchgate.netrsc.org Current research trajectories are diverse and focus on harnessing their unique properties for advanced technologies.

Key areas of investigation include:

Organic Electronics: Subphthalocyanines are extensively studied as functional materials in organic electronic devices. acs.org Their strong absorption, charge transport capabilities, and tunable energy levels make them excellent candidates for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). acs.orgscribd.comrsc.org

Supramolecular Chemistry: The well-defined, cone-shaped structure of subphthalocyanines makes them ideal building blocks for constructing complex supramolecular architectures, such as molecular capsules and host-guest systems. worldscientific.comresearchgate.net

Biomedical Applications: The outstanding optical features of these macrocycles render them attractive for biomedical applications, an area of fervent and rapidly expanding research. researchgate.netrsc.org

Sensors: The sensitivity of their electronic and optical properties to their environment has led to investigations into their use as chemical sensors. worldscientific.com

Non-linear Optics: The non-centrosymmetric "push-pull" electronic structure that can be engineered in SubPc derivatives makes them promising materials for non-linear optical (NLO) applications. rsc.org

Research continues to focus on the synthesis of novel this compound derivatives with tailored properties, achieved through functionalization at the axial position of the boron atom or at the peripheral positions of the isoindole units. researchgate.netsioc-journal.cn This chemical versatility is key to advancing their application in these diverse fields.

Data Tables

Table 1: Comparison of this compound and Phthalocyanine

| Feature | This compound (SubPc) | Phthalocyanine (Pc) |

|---|---|---|

| Number of Isoindole Units | 3 worldscientific.comresearchgate.netnih.gov | 4 nih.govacs.orgscribd.com |

| Central Atom | Boron (B) researchgate.netnih.govmdpi.com | Various metals and metalloids |

| Geometry | Non-planar, Cone/Bowl-shaped worldscientific.comresearchgate.netscholaris.ca | Typically Planar emich.edunih.gov |

| Aromatic System | 14 π-electrons worldscientific.comresearchgate.netmdpi.com | 18 π-electrons |

| Relative Solubility | Generally Higher worldscientific.com | Generally Lower |

| Aggregation Tendency | Generally Lower worldscientific.com | Generally Higher |

Structure

3D Structure

属性

分子式 |

C24H14N6 |

|---|---|

分子量 |

386.4 g/mol |

IUPAC 名称 |

2,11,20,28,29,30-hexazaheptacyclo[19.6.1.13,10.112,19.04,9.013,18.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21(28),22,24,26-tetradecaene |

InChI |

InChI=1S/C24H14N6/c1-2-8-14-13(7-1)19-25-20(14)29-22-17-11-5-6-12-18(17)24(27-22)30-23-16-10-4-3-9-15(16)21(26-23)28-19/h1-12H,(H2,25,26,27,28,29,30) |

InChI 键 |

PMJMHCXAGMRGBZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C2N3 |

产品来源 |

United States |

Synthetic Methodologies and Molecular Engineering of Subphthalocyanines

General Synthetic Routes to the Subphthalocyanine Core

The archetypal synthesis of the this compound core involves the cyclotrimerization of phthalonitrile (B49051) derivatives in the presence of a boron source, most commonly boron trichloride (B1173362) (BCl₃). mdpi.comrsc.orgnih.gov This reaction is typically carried out at elevated temperatures in a high-boiling point solvent such as p-xylene (B151628) or 1-chloronaphthalene (B1664548). nih.govmdpi.com The boron reagent serves a dual role as both a template for the macrocyclization and the source of the central boron atom. nih.gov

A significant advancement in the synthesis of SubPcs is the use of microwave irradiation, which has been shown to reduce reaction times and improve yields. researchgate.net The reaction proceeds through the formation of a complex between the phthalonitrile and the Lewis acidic boron halide, which then undergoes a templated cyclotrimerization to form the 14 π-electron macrocycle. mdpi.comnih.gov The initial product of this reaction is typically a chloro-substituted this compound (Cl-SubPc), which serves as a versatile precursor for further functionalization. rsc.orgscholaris.ca

The choice of phthalonitrile precursor is critical as it dictates the peripheral substituents on the final SubPc molecule. mdpi.com Using substituted phthalonitriles allows for the introduction of a wide range of functional groups onto the periphery of the macrocycle, thereby tuning its electronic and physical properties. mdpi.comfrontiersin.org For instance, the use of 3,6-bis(phenylthio)phthalonitrile leads to the formation of a sulfur-substituted SubPc. mdpi.com Similarly, employing phthalonitriles with fluorine or chlorine atoms results in halogenated SubPcs with altered electronic properties. frontiersin.org

Axial Functionalization Strategies

The boron atom at the core of the this compound molecule provides a unique site for functionalization perpendicular to the macrocycle plane. This "axial" position allows for the introduction of a diverse array of substituents without directly altering the π-conjugated system of the macrocycle. mdpi.com

Attachment of Diverse Axial Substituents on Boron

The most common method for axial functionalization is the nucleophilic substitution of the chloride in chloro-subphthalocyanine (Cl-SubPc). mdpi.comscholaris.ca This is typically achieved by reacting Cl-SubPc with a variety of nucleophiles, including alcohols, phenols, and amines. mdpi.comrsc.org For example, reaction with 2-(dimethylamino)ethan-1-ol in toluene (B28343) results in the attachment of a 2-(dimethylamino)ethoxy group to the boron atom. mdpi.com Similarly, reactions with oligoethylene glycols or p-phenoxy oligoethylene glycol methyl ethers yield SubPcs with extended axial chains. rsc.org

A robust method for axial exchange involves starting with bromo-boron this compound (Br-BsubPc), which allows for the synthesis of a wide range of axially substituted BsubPcs under relatively mild conditions. scholaris.carsc.org Another strategy involves the activation of the boron-chloride bond with a silver salt, such as silver triflate, to facilitate the substitution with less reactive nucleophiles like ferrocenylmethanol. core.ac.uk More recently, direct alkynylation at the boron atom has been achieved, opening up pathways to acetylenic scaffolds. rsc.org

A variety of axial substituents have been successfully attached to the boron atom, including:

Alkoxy and aryloxy groups scilit.com

Aminoalkyl groups mdpi.com

Carbon-based functional groups like alkynes researchgate.net

Ferrocenyl groups mdpi.com

Fluorophenoxy groups researchgate.net

Impact of Axial Substituent Nature on Molecular Properties

The nature of the axial substituent can have a significant, albeit often subtle, impact on the molecular properties of the this compound. rsc.org While the axial substituent is perpendicular to the π-system of the macrocycle and thus does not directly interact with it, it can influence the electronic and photophysical properties through various mechanisms. mdpi.commdpi.com

Electronic Properties: The electron-donating or electron-withdrawing nature of the axial group can influence the redox potentials of the SubPc. rsc.org For instance, a study of 14 different BsubPc derivatives showed that the reversibility of their redox reactions is dependent on the axial substituent and the dipole moment of the boron-to-axial substituent bond. acs.org Electron-withdrawing groups on the axial substituent can make the SubPc easier to reduce. rsc.org

Photophysical Properties: The effect of the axial ligand on the main absorption (Q band) and fluorescence properties is generally small. mdpi.com However, in some cases, a noticeable shift in the Q band can be observed. For example, introducing cationic axial ligands into sulfur-substituted SubPcs resulted in a red shift of the Q band. mdpi.com The fluorescence quantum yield (QY) is more significantly affected by the axial substituent, with values ranging from less than 1% to over 70% depending on the group attached to the boron. rsc.org

Solubility and Aggregation: The axial substituent can be used to tune the solubility of the SubPc in different solvents. For example, attaching long oligoethylene glycol chains can enhance hydrophilicity. mdpi.comrsc.org The bulky nature of some axial groups can also help to reduce the tendency of the cone-shaped SubPcs to aggregate, which is beneficial for their application in solution-processed devices. mdpi.com

Peripheral Functionalization Approaches

Modifying the periphery of the this compound macrocycle offers a powerful tool for tuning its properties. This is typically achieved by starting with appropriately substituted phthalonitrile precursors. mdpi.com

Chemical Modification of Isoindole Units (e.g., fluorination, thioether, alkyl, amide)

A wide variety of functional groups can be introduced onto the isoindole units of the SubPc. The choice of these peripheral substituents has a profound effect on the electronic structure and, consequently, the optical and electrochemical properties of the molecule. mdpi.comfrontiersin.org

Fluorination: The introduction of fluorine atoms onto the periphery generally leads to lower LUMO energy levels, making the SubPc a better electron acceptor. frontiersin.org For example, dodecafluorothis compound is an excellent electron-acceptor unit. mdpi.com Peripherally halogenated SubPcs have also been shown to have increased photostability. scholaris.ca

Thioether Groups: The attachment of thioether groups, such as phenylthio groups, at the peripheral positions causes a significant red-shift in the Q band of the SubPc. mdpi.com This is attributed to the electron-donating nature of the sulfur atoms, which raises the HOMO level of the macrocycle. mdpi.com

Alkyl Groups: The introduction of alkyl groups, such as tert-butyl groups, can improve the solubility of the SubPc in organic solvents. scilit.com

Amide Groups: SubPcs functionalized with peripheral amide groups have been designed to drive self-assembly through intermolecular hydrogen bonding. rsc.org

The position and number of these substituents also play a crucial role. For instance, the profile of the absorption spectra can depend on whether substituents are on the same or different sides of the molecular cone. mdpi.com

Stereochemical Control and Chiral Introduction in Peripheral Functionalization

The non-planar, bowl-shaped geometry of subphthalocyanines makes them inherently chiral if appropriately substituted. rsc.orgfrontiersin.org Chirality can be introduced into the SubPc structure through peripheral functionalization, leading to materials with potential applications in chiroptical devices. researchgate.netnih.gov

One successful strategy involves the cyclotrimerization of a phthalonitrile linked to a chiral binaphthyl unit. frontiersin.orgrsc.org This results in a chiral SubPc where the chirality is directly incorporated into the macrocyclic framework. researchgate.netrsc.org The resulting enantiopure SubPcs exhibit distinct circular dichroism (CD) spectra. rsc.org

Another approach to creating chiral SubPcs is through the arrangement of achiral peripheral substituents in a way that breaks the molecule's symmetry. nih.gov If the substituents on the three isoindole units are arranged in a specific, non-symmetrical pattern, the entire molecule becomes chiral. nih.gov This type of "inherent chirality" is a direct consequence of the three-dimensional structure of the SubPc. nih.gov

Synthesis of this compound-Based Oligomers and Hybrid Systems

The unique photophysical and electronic properties of subphthalocyanines (SubPcs) have driven extensive research into their incorporation into larger, more complex molecular architectures. This section details the synthetic methodologies for creating SubPc-based oligomers and hybrid systems, which often exhibit emergent properties distinct from their monomeric precursors.

Fused this compound Dimers and Trimers

The synthesis of fused this compound oligomers, where the macrocycles share a common benzene (B151609) or other aromatic ring, leads to a significant extension of the π-conjugated system. This extension dramatically alters the electronic and optical properties of the resulting materials.

One of the key characteristics of these fused systems is the red-shift of the Q-band in the UV-vis absorption spectrum, moving it towards the near-infrared (NIR) region. researchgate.net This is a direct consequence of the expanded π-electron delocalization across the fused macrocycles. researchgate.net The synthesis of these oligomers can be tailored to include various peripheral substituents, such as fluorine, iodine, and thioether groups, which further modulate their electronic properties. acs.orgnih.gov

Electrochemical and theoretical studies have demonstrated significant electronic communication between the SubPc units within these fused dimers and trimers. acs.orgnih.gov The frontier molecular orbitals in these oligomers are considerably different from those of the monomeric SubPcs, a result of both the extended conjugation and the break in symmetry. nih.gov While these fused systems show potential, for instance as photosensitizers in photodynamic therapy (PDT), their singlet oxygen quantum yields can be lower than their monomeric counterparts, though their strong absorption in the therapeutic window remains an advantage. worldscientific.com

A notable example is the synthesis of an unsymmetrical this compound trimer linked by phloroglucinol, which demonstrates a sequential synthetic approach to building complex oligomeric structures. beilstein-journals.org This method involves the stepwise axial substitution of different SubPc units onto a central linker. beilstein-journals.org

Table 1: Comparison of Monomeric vs. Fused this compound Properties

| Property | Monomeric this compound | Fused this compound Dimers/Trimers |

| Q-Band Absorption | Typically in the visible region | Red-shifted to the near-infrared (NIR) region researchgate.net |

| π-Conjugated System | 14 π-electrons | Extended π-electron system researchgate.net |

| Electronic Communication | N/A | Good communication between SubPc units acs.orgnih.gov |

| Singlet Oxygen Generation | Generally high | Can be lower than monomers, but absorbs in the therapeutic window worldscientific.com |

This compound-Subporphyrin Hybrid Macrocycles

Hybrid macrocycles that combine the structural features of subphthalocyanines and subporphyrins represent a fascinating class of compounds with tunable properties. The synthesis of these hybrids, known as Boron Subtribenzodiazaporphyrins (SubTBDAPs), has been achieved through a versatile one-step method. nih.govresearchgate.net

This synthetic strategy utilizes a preformed aminoisoindolene, which provides the bridging methine unit and its associated substituent. nih.govresearchgate.net Trialkoxyborates play a crucial triple role in this reaction: acting as a Lewis acid, a template for the macrocyclization, and the source of the apical substituent on the central boron atom. nih.govresearchgate.net This method allows for the controlled formation of a diverse range of differentially functionalized hybrid systems by varying the selection of the aminoisoindolene and the trialkoxyborate. nih.gov

These hybrid macrocycles are isolated as robust and pure materials that exhibit intense absorption and emission in the mid-visible region of the electromagnetic spectrum. nih.gov Their unique structures have been confirmed by various analytical techniques, including variable-temperature NMR spectroscopy and X-ray crystallography. nih.gov The development of these hybrid systems opens up new avenues for creating functional macrocycles with precisely engineered optical and electronic properties. acs.orgresearchgate.net

Covalent Conjugates with Other Organic Chromophores (e.g., BODIPY dyads)

Covalently linking subphthalocyanines with other organic chromophores, such as BODIPY (boron-dipyrromethene) dyes, creates dyad and multi-chromophoric systems with interesting photophysical properties, particularly efficient energy transfer. doi.org

The synthesis of these conjugates typically involves the axial substitution of a chloro boron(III) this compound with a BODIPY derivative that has a suitable functional group, such as a hydroxyl group. doi.orgdergipark.org.tr For instance, a BODIPY compound can be prepared and then reacted with this compound chloride in a solvent like toluene to form the axially linked dyad. doi.orgresearchgate.net

A key feature of these SubPc-BODIPY dyads is the highly efficient fluorescence resonance energy transfer (FRET) from the excited this compound unit to the BODIPY unit. doi.org This energy transfer process can enhance certain properties, such as the singlet oxygen production of the dyes, which is a desirable characteristic for photosensitizers in photodynamic therapy. doi.org The photophysical properties of these dyads, including their absorption and fluorescence spectra, can be systematically studied to understand the energy transfer mechanisms. dergipark.org.tr

Table 2: Synthetic and Photophysical Characteristics of SubPc-BODIPY Dyads

| Feature | Description | Reference |

| Synthetic Method | Axial substitution of SubPc-Cl with a functionalized BODIPY derivative. | doi.orgresearchgate.net |

| Key Photophysical Process | Efficient Fluorescence Resonance Energy Transfer (FRET) from SubPc to BODIPY. | doi.org |

| Result of Energy Transfer | Increased singlet oxygen production. | doi.org |

| Potential Application | Photosensitizers for Photodynamic Therapy (PDT). | doi.org |

Hybrid Materials Incorporating Inorganic Components (e.g., Silsesquioxanes)

The creation of hybrid organic-inorganic materials by combining subphthalocyanines with inorganic components like polyhedral oligomeric silsesquioxanes (POSS) is a promising strategy for developing new functional materials. Theoretical studies have explored the potential of SubPc derivatives peripherally substituted with highly symmetric octahedral silsesquioxanes (T8). aip.orgaip.org

These studies suggest that the substitution of T8 silsesquioxane units onto the SubPc core has minimal impact on the frontier molecular orbitals of the this compound. aip.orgaip.org However, the simulated electronic spectra of these hybrid molecules show a notable increase in the absorption oscillator strength compared to the parent this compound. aip.orgaip.org This suggests that the incorporation of silsesquioxanes can enhance the light-harvesting capabilities of the SubPc chromophore. aip.org

The synthesis of such hybrid materials can be approached through various coupling reactions, such as the Sonagashira coupling, to create copolymers tethered with silsesquioxanes. researchgate.net These hybrid materials are predicted to be promising donor materials for applications in organic solar cells, potentially offering advantages over the simple SubPc molecule. aip.org

Post-Polymerization Modification for this compound Integration

Post-polymerization modification is a powerful and versatile strategy for introducing specific functional units, such as subphthalocyanines, onto a pre-existing polymer backbone. nih.govresearchgate.net This approach offers several advantages over the direct polymerization of functionalized monomers. frontiersin.org It allows for the synthesis of a wide variety of functional polymers from a single parent polymer by simply changing the modification reaction or the extent of modification. frontiersin.org Furthermore, it enables the incorporation of functional groups that might not be compatible with the conditions of the initial polymerization reaction. researchgate.netfrontiersin.org

This method involves first polymerizing monomers that contain "chemoselective handles." These are reactive groups that remain inert during the polymerization process but can be quantitatively converted into other functional groups in a subsequent step under mild conditions. nih.gov For the integration of subphthalocyanines, a polymer with suitable reactive handles would be synthesized first. Then, in a separate step, a this compound derivative with a complementary reactive group would be covalently attached to the polymer backbone. This technique provides a modular and efficient route to this compound-containing polymers with tailored properties.

Electronic Structure and Quantum Chemical Characterization of Subphthalocyanines

Computational Methodologies for Electronic Structure Determination

Density Functional Theory (DFT) has emerged as a robust method for investigating the ground-state geometries and electronic structures of subphthalocyanines. onlinescientificresearch.comresearchgate.net A variety of functionals and basis sets are employed to provide accurate descriptions. For instance, the hybrid functional B3LYP is commonly used for geometry optimization and electronic property calculations. researchgate.nethexapb.com Studies have shown that while geometries optimized with different functionals like B3LYP and HF/3-21G can differ, indicating the importance of electron correlation, the B3LYP level of theory with basis sets such as 3-21G and 6-31G* yield similar geometric and electronic structures. researchgate.net

Functionals are chosen based on the specific properties being investigated. For example, while generalized gradient approximation (GGA) functionals like BP86 can be suitable for describing the Q-band position in unsubstituted SubPcs, they may be less accurate for systems involving charge transfer, where hybrid functionals like B3LYP and CAM-B3LYP are often preferred. onlinescientificresearch.com The choice of basis set, such as the Pople-style 6-31G(d,p), is also a critical parameter in these calculations. hexapb.comacs.org DFT calculations have successfully been used to study a range of SubPc derivatives, including those with axial and peripheral substitutions, as well as fused dimers and trimers. researchgate.netnih.govfigshare.com

To understand the optical properties of subphthalocyanines, such as their characteristic strong absorption in the visible region, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. onlinescientificresearch.com This method allows for the calculation of electronic transition energies and oscillator strengths, which can be directly compared with experimental UV-Vis absorption spectra. mdpi.com

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. onlinescientificresearch.com For instance, studies comparing functionals like BP86, B3LYP, and CAM-B3LYP have shown that while none may perfectly reproduce both the Q-band and Soret band positions, CAM-B3LYP often provides qualitatively useful results that align well with experimental data, especially when vibronic coupling effects are considered. onlinescientificresearch.com TD-DFT has been instrumental in explaining the differences in UV-vis spectra between monomeric SubPcs and their fused dimers, as well as in studying the excited-state dynamics of SubPc-based systems. nih.govworldscientific.com However, it is important to be aware of the limitations of conventional functionals in describing charge-transfer excitations, a known challenge in TD-DFT. acs.orgacs.org

Analysis of Frontier Molecular Orbitals (FMOs)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of subphthalocyanines. ajol.info The energy and spatial distribution of these orbitals dictate the molecule's reactivity, charge transport capabilities, and absorption spectra. hexapb.com

Axial substitution can also influence the electronic properties, although peripheral substitution is generally considered to have a more dominant effect on the redox potential. hexapb.com The ability to tune the HOMO-LUMO gap is critical for designing SubPc-based materials for specific applications, such as organic solar cells, where energy level alignment with other materials is essential for efficient charge separation. acs.orgaip.org Theoretical calculations have shown that the HOMO-LUMO gap in SubPcs can be narrowed by introducing strong electron-donating groups or by extending the π-conjugation of the system. acs.org

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Eg (eV) |

| R | - | - | 2.46 |

| S1 | - | - | >2.46 |

| S2 | - | - | >2.46 |

| S3 | - | - | <2.46 |

| S4 | - | - | <2.46 |

| S5 | - | - | 2.27 |

| S6 | - | - | <2.46 |

Data sourced from a DFT/MPW1PW91/6-31G(d,p) level of theory study on star-shaped SubPc-based acceptor molecules. 'R' represents the reference molecule, and 'S1-S6' represent newly designed molecules. acs.org

The spatial distribution of the HOMO and LUMO in subphthalocyanines is a key determinant of their charge transfer properties. In many SubPc derivatives, the HOMO and LUMO are primarily localized on the π-conjugated macrocycle. onlinescientificresearch.comhexapb.com This delocalization of electrons over the conjugated system is responsible for their characteristic electronic properties. researchgate.net

However, the introduction of substituents can alter this localization. For example, in certain axially substituted SubPcs, the HOMO may be localized on the axial substituent, while the LUMO remains on the SubPc core. mdpi.com Similarly, in donor-acceptor systems, the HOMO and LUMO can be spatially separated, with the HOMO residing on the donor moiety and the LUMO on the acceptor moiety, which is a desirable characteristic for efficient charge separation in photovoltaic applications. acs.orgfigshare.com The degree of delocalization can also be influenced by the molecular geometry; for instance, twisting between different parts of the molecule can hinder π-electron delocalization. researchgate.net

Substituents, both at the peripheral and axial positions, have a profound impact on the electronic energy levels of subphthalocyanines. onlinescientificresearch.comrsc.org Electron-withdrawing groups, such as nitro or chloro groups, tend to lower the energy of both the HOMO and LUMO, while electron-donating groups have the opposite effect. researchgate.netnih.gov This allows for the fine-tuning of the electronic properties to match the requirements of specific applications.

For example, the introduction of nitro groups at the periphery can lower the reduction potential of the SubPc moiety by as much as 400 mV. nih.gov Similarly, hexaaza substitution in the benzene (B151609) rings of subphthalocyanines stabilizes the HOMO and increases the HOMO-LUMO gap. researchgate.net The nature of the axial substituent can also modulate the electronic energy levels, although its effect is often less pronounced than that of peripheral substituents. hexapb.commdpi.com This tunability of electronic energy levels through substitution is a key advantage of subphthalocyanines in the development of new functional materials. researcher.life

Theoretical Spectroscopy and Electronic Transitions

Computational models have been instrumental in understanding the origin and nature of the electronic transitions that give rise to the characteristic absorption spectra of subphthalocyanines. These spectra are typically dominated by an intense absorption in the visible region, known as the Q-band, and a stronger absorption in the UV region, referred to as the Soret or B band. mdpi.comacs.org

The Q-band of subphthalocyanines, typically appearing in the 550–650 nm range, is one of their most defining spectral features. mdpi.com While it often appears as a single, broad peak, deconvolution techniques, guided by theoretical calculations, have revealed its complex nature. The Q-band is primarily attributed to the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.netscirp.org

Band deconvolution analysis of the electronic absorption and magnetic circular dichroism (MCD) spectra has been a powerful method to assign the specific transitions contributing to the Q-band. acs.orgisuct.ru For instance, in one study, the deconvolution of the absorption and MCD spectra of a tert-butylated this compound allowed for the assignment of the split Q₀₀ bands at 708 and 659 nm. isuct.ru Theoretical calculations, such as those at the B3LYP/6-31G(d) level, have supported the splitting nature of the Q-bands. isuct.ru

The introduction of different peripheral and axial substituents can lead to shifts in the Q-band. For example, non-peripheral thioaryl-substituted subphthalocyanines exhibit a Q-band around 650 nm, which is a significant redshift of 86 nm compared to the unsubstituted this compound. scirp.org This is attributed to changes in the electron distribution within the π-conjugated macrocycle. scirp.org Theoretical models have shown that peripheral sulfur groups can shift the Q-band to longer wavelengths. mdpi.com

It has been experimentally identified through band deconvolution of absorption and MCD spectra that the excited state of the Q-band in SubPc is orbitally degenerate. acs.orgcapes.gov.br

Table 1: Representative Q-band Absorption Maxima for Various Subphthalocyanines

| Compound | Solvent/State | Q-band λmax (nm) | Reference |

| Boron this compound Chloride (B-SubPc-Cl) | DMSO | 567 | ajol.info |

| tert-Butylated this compound (tBSubPc) | - | 567 | acs.org |

| Thioaryl-substituted this compound | - | ~650 | scirp.org |

| Subnaphthalocyanine (SubNc) | - | 667 | acs.org |

This table is for illustrative purposes and the exact absorption maximum can vary with the specific substituent and solvent used.

At lower wavelengths, typically around 300-400 nm, subphthalocyanines exhibit another intense absorption feature known as the Soret or B band. mdpi.comacs.org This band is generally associated with S₀ → S₂ electronic excitations and involves transitions from deeper occupied molecular orbitals to unoccupied orbitals. mdpi.com

Theoretical calculations have been crucial in dissecting the contributions to the Soret-like band. For a typical this compound, the Soret band can be attributed to transitions involving the HOMO-1, HOMO, LUMO, and LUMO+1 orbitals. mdpi.com In some cases, transitions involving deeper orbitals like HOMO-2 may also contribute. mdpi.com

The position and intensity of the Soret band can also be influenced by peripheral substituents. For instance, the introduction of nitro groups as peripheral substituents has a more significant effect on both the intensity and position of the B band compared to SO₂H substituents. mdpi.com A transition observed at 359 nm has been identified as a shoulder on the red side of the Soret band tail. acs.orgcapes.gov.br

In addition to the primary π-π* transitions of the macrocycle, charge transfer (CT) bands can appear in the electronic spectra of subphthalocyanines, particularly when they are functionalized with electron-donating or electron-accepting groups. These bands arise from the transfer of electron density from one part of the molecule to another upon photoexcitation.

For example, in ferrocenylthis compound dyads, where a ferrocene (B1249389) unit is attached to the this compound core, DFT calculations have shown that the HOMO to HOMO-2 orbitals are centered on the ferrocene moiety, while the LUMO and LUMO+1 are localized on the this compound ligand. acs.org This electronic structure facilitates photoinduced charge transfer from the ferrocene donor to the this compound acceptor.

In another example, a band at approximately 390 nm in a subporphyrazine derivative, which is absent in typical subphthalocyanines, has been assigned as a charge transfer band from the π-system of the macrocycle to annulated 1,2,5-thiadiazole (B1195012) rings. mdpi.com The position of this CT band can be sensitive to the environment, showing a blue shift upon irradiation in air, suggesting an interaction with decomposition products. mdpi.com The presence and energy of these CT bands are critical in designing this compound-based systems for applications in organic photovoltaics, where efficient charge separation is required. chemrxiv.org

Excitonic Structure in this compound Dimers and Aggregates

When two or more this compound units are brought into close proximity, as in dimers and aggregates, their electronic transitions can couple, leading to the formation of excitonic states. This excitonic coupling results in a splitting of the monomer absorption bands, giving rise to new, characteristic absorption features in the dimer or aggregate spectrum. uea.ac.ukchemrxiv.org

The nature of this splitting is described by Kasha's exciton (B1674681) theory, which predicts a blue-shifted (H-aggregate) or red-shifted (J-aggregate) absorption band depending on the relative orientation of the transition dipole moments of the constituent monomers. researchgate.net For a μ-OSubPc₂ dimer, the electronic spectrum displays absorption features characteristic of a coupled dimer. uea.ac.ukchemrxiv.org

Theoretical calculations, such as TD-DFT, have been employed to model the excitonic structure of these dimers. uea.ac.uk The calculations can predict the energies and oscillator strengths of the resulting excitonic states. chemrxiv.org For the μ-OSubPc₂ dimer, calculations have shown that the degeneracy of the Q-band transitions is lifted, leading to four non-degenerate excitonic states. uea.ac.uk The interaction between the transition dipole moments of the two this compound units leads to both blue- and red-shifted transitions relative to the monomer absorption. uea.ac.uk The magnitude of the excitonic coupling (J) is dependent on both long-range Coulombic and short-range charge-transfer interactions between the chromophores. chemrxiv.org

Validation of Computational Models with Experimental Data

The reliability of quantum chemical calculations hinges on their validation against experimental data. For subphthalocyanines, this typically involves comparing the calculated UV-visible absorption spectra with experimentally measured spectra. mdpi.comacs.org

Numerous studies have demonstrated a good correlation between TD-DFT calculated spectra and experimental results for a variety of this compound derivatives. acs.orgisuct.ru For instance, TD-DFT calculations have successfully reproduced the UV-visible spectra of a series of axially and peripherally substituted subphthalocyanines in chloroform. mdpi.com In another study, molecular orbital calculations using the Pariser–Parr–Pople approximation were successful in replicating the experimental optical absorption data of parent subazamacrocycles. capes.gov.br

Discrepancies between calculated and experimental values can arise from factors such as the choice of the functional, the basis set, and the treatment of the solvent environment. Nevertheless, the qualitative and often quantitative agreement between theory and experiment provides confidence in the ability of computational models to predict the electronic properties of new, yet-to-be-synthesized this compound derivatives. researchgate.net This predictive power is invaluable for the rational design of subphthalocyanines with tailored optical and electronic properties for specific applications.

Photophysical Phenomena and Excited State Dynamics of Subphthalocyanines

Absorption and Emission Spectroscopic Characteristics

The interaction of subphthalocyanines with light is dictated by their electronic structure, leading to characteristic absorption and emission profiles. These properties are sensitive to the molecular environment and structural modifications.

UV-Visible and Near-Infrared Absorption Profiles

The electronic absorption spectra of subphthalocyanines are primarily characterized by two main features: an intense, sharp absorption band in the visible region, known as the Q-band, and a higher energy band in the UV region, referred to as the Soret or B-band. nih.govacs.org The Q-band, typically appearing between 460 and 590 nm, arises from a π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.govacs.org The Soret band is located in the 260–370 nm range. acs.org

Peripheral and axial substitutions on the subphthalocyanine core can significantly influence the position and intensity of these absorption bands. For instance, the introduction of electron-withdrawing or electron-donating groups at the periphery can lead to a red or blue shift of the Q-band. mdpi.com Specifically, substituting peripheral fluorine atoms with chlorine atoms results in a gradual redshift of both absorption and fluorescence. mdpi.com Similarly, the presence of nitro groups as peripheral substituents causes a significant shift of the Q-band to longer wavelengths. mdpi.com In contrast, axial substituents generally have a minimal effect on the Q-band position. mdpi.comnih.gov

The aggregation of this compound molecules, a common phenomenon in solution and the solid state, also impacts their absorption spectra. Aggregation typically leads to a broadening and shifting of the Q-band, which can be suppressed by introducing bulky substituents. worldscientific.com In some cases, weak charge-transfer bands can be observed in the near-infrared (NIR) region, particularly in subphthalocyanines functionalized with specific axial ligands like ferrocenylcarboxylic acid. nih.govacs.org

Table 1: UV-Visible Absorption Maxima (λmax) of Selected Subphthalocyanines

| Compound | Solvent | Q-band λmax (nm) | Soret-band λmax (nm) | Reference |

|---|---|---|---|---|

| Boron this compound chloride | Benzene (B151609) | 564 | - | omlc.org |

| Chloro[2,9,16(2,9,17)-trikis-4-(N-methylpyridyloxy)]subphthalocyaninnato boron(III) iodide | DMF/water | ~578 | - | researchgate.net |

| (TCBD–aniline)3-SubPc(tBuPhO) | Anisole | - | 462 | rsc.org |

| H12SubPc(Cl) | Toluene (B28343) | - | - | rsc.org |

| Monomer-SubPc 4 | Toluene | 589 | 310 | nih.gov |

Fluorescence Emission Spectra and Quantum Yield Determination

Upon excitation, subphthalocyanines can relax to the ground state via radiative decay, emitting light in a process known as fluorescence. The fluorescence emission spectra of subphthalocyanines are typically mirror images of their Q-band absorption, with a small energy difference known as the Stokes shift. mdpi.comresearchgate.net A small Stokes shift, often around 10-20 nm, indicates that the geometry of the molecule in the excited state is not significantly different from that in the ground state. academie-sciences.frmdpi.com

The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a crucial parameter that quantifies the efficiency of the fluorescence process. For subphthalocyanines, ΦF values can vary significantly depending on the substituents and the solvent. rsc.orgacs.org For example, unsubstituted subphthalocyanines can have fluorescence quantum yields around 0.25. omlc.orgacs.org However, the introduction of heavy atoms, such as halogens, at the peripheral positions can lead to fluorescence quenching due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. mdpi.com For instance, the fluorescence quantum yield of a this compound was observed to decrease when the axial chlorine atom was substituted. academie-sciences.fr

Aggregation can also lead to fluorescence quenching. worldscientific.com Conversely, some this compound derivatives are designed to have high fluorescence quantum yields for applications in sensing and imaging. rsc.orgrsc.org

Table 2: Fluorescence Quantum Yields (ΦF) of Selected Subphthalocyanines

| Compound | Solvent | ΦF | Reference |

|---|---|---|---|

| Boron this compound chloride | Benzene | 0.25 | omlc.org |

| Peripherally unsubstituted SubPc with axial phenoxy group | Acetone | 0.18 | rsc.org |

| (TCBD–aniline)-functionalized SubPc 3 | Toluene | 0.27 | rsc.org |

| (TCBD–aniline)-functionalized SubPc 3 | Benzonitrile | 0.001 | rsc.org |

| SubPc 5 | - | 0.014 | mdpi.com |

Solvent Polarity Effects on Photophysical Properties

The polarity of the solvent can have a profound impact on the photophysical properties of subphthalocyanines, a phenomenon known as solvatochromism. rsc.org This is particularly true for subphthalocyanines with a significant change in dipole moment upon excitation. nih.gov

In general, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption and fluorescence spectra, especially for push-pull systems where there is an intramolecular charge transfer character in the excited state. rsc.org This shift is due to the stabilization of the more polar excited state by the polar solvent molecules. rsc.org

Solvent polarity also significantly affects the fluorescence quantum yield. For some this compound-TCBD-aniline conjugates, the fluorescence quantum yield decreases dramatically with increasing solvent polarity, indicating the opening of non-radiative decay channels in more polar environments. rsc.org This quenching is often attributed to the stabilization of a non-emissive charge-transfer state. In some this compound dimers, solvent polarity can even control the excited-state dynamics, leading to processes like symmetry-breaking charge separation in polar solvents. nih.gov

Excited State Relaxation Pathways

Following photoexcitation, a this compound molecule can return to its ground state through various radiative and non-radiative pathways. Understanding these relaxation dynamics is crucial for predicting the photostability and potential applications of these compounds.

Intersystem Crossing (ISC) Dynamics

Intersystem crossing (ISC) is a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state. chemrxiv.org This process is particularly important in subphthalocyanines and is often a dominant deactivation pathway for the singlet excited state. rsc.orgrsc.org The efficiency of ISC is influenced by several factors, including the presence of heavy atoms, which enhances spin-orbit coupling and accelerates the ISC rate. rsc.org

The triplet state of subphthalocyanines has a relatively long lifetime, often in the microsecond range, which allows for processes like singlet oxygen generation. acs.org The rate of intersystem crossing can be solvent-dependent, with lifetimes for the delocalized singlet excited state ranging from nanoseconds in various solvents. rsc.org In some this compound-C60 conjugates, the intersystem crossing is accelerated due to the presence of sulfur atoms that facilitate spin-orbit coupling. rsc.org

Non-radiative Decay Processes

Besides intersystem crossing, other non-radiative decay processes, such as internal conversion and charge transfer, can contribute to the deactivation of the excited state. nih.govnih.gov Internal conversion is the non-radiative transition between electronic states of the same multiplicity (e.g., S1 → S0).

In certain this compound systems, particularly in polar solvents, charge transfer can act as a significant non-radiative deactivation pathway. nih.gov This is especially prominent in donor-acceptor systems where photoinduced electron transfer can occur. The formation of a charge-separated state provides an efficient non-radiative route for the excited state to return to the ground state. The possibility of the triplet state's involvement in these non-radiative processes has also been considered. nih.gov

Photoinduced Energy Transfer Processes

Photoinduced energy transfer (EnT) is a critical de-excitation pathway for electronically excited subphthalocyanines (SubPcs), particularly when they are part of multicomponent molecular systems. In these assemblies, the SubPc unit can act as a light-harvesting antenna, absorbing photons and funneling the excitation energy to an adjacent chromophore. The efficiency and mechanism of this energy transfer are dictated by factors such as the spectral overlap between the SubPc donor's emission and the acceptor's absorption, the distance and orientation between the chromophores, and the electronic coupling that connects them.

Singlet-Singlet Energy Transfer Mechanisms

Singlet-singlet energy transfer is a dominant photophysical process in many SubPc-based donor-acceptor dyads. Upon selective photoexcitation of the SubPc moiety, its singlet excited state energy is transferred to a linked acceptor molecule. This process is often highly efficient and occurs on an ultrafast timescale.

A common strategy involves linking SubPcs to fullerenes, such as C₆₀. In several SubPc-C₆₀ dyads, selective excitation of the SubPc unit results in a sequence of photophysical events, starting with nearly quantitative singlet-singlet energy transfer to the fullerene moiety. nih.govacademie-sciences.fr The efficiency of this transfer is dependent on the distance between the two components, with shorter distances leading to higher efficiencies. academie-sciences.fr For instance, in dyads where the SubPc and C₆₀ are in close proximity, the singlet-singlet energy transfer is a key deactivation pathway for the excited SubPc. nih.gov

Similar efficient energy transfer has been observed in dyads composed of a SubPc donor and a porphyrin acceptor, such as zinc tetraphenyl porphyrin (ZnTPP). acs.orguea.ac.ukupv.es In a SubPc-ZnTPP dyad, weak electronic coupling was found to support energy transfer from the SubPc to the porphyrin in as fast as 7 picoseconds. acs.orguea.ac.uk This efficient energy harvesting is crucial for applications in molecular electronics and artificial photosynthesis. acs.orguea.ac.uk The formation of host-guest complexes between a β-cyclodextrin-conjugated SubPc and a tetrasulfonated porphyrin in water also facilitates energy transfer, with a reported quantum yield of 0.38. rsc.org The influence of the metal center within the porphyrin unit on the electronic coupling and energy transfer rates in SubPc-porphyrin dyads is also an area of active investigation. digitellinc.com

Furthermore, linking SubPc to other macrocycles like phthalocyanines (Pcs) via rigid, π-conjugated alkynyl spacers has been shown to promote quantitative singlet-singlet energy transfer from the excited SubPc to the Pc unit, provided that charge-transfer states are energetically unfavorable. nih.gov SubPc has also been effectively used as an energy-donating antenna in conjugates with pentacene (B32325) dimers. nih.govresearchgate.net In these systems, intramolecular Förster Resonance Energy Transfer (i-FRET) is the primary mechanism for channeling energy from the SubPc to the pentacene unit, which can then undergo further processes like singlet fission. nih.govresearchgate.net The rate and efficiency of this FRET process can be controlled by solvent polarity, which modulates the spectral overlap between the SubPc fluorescence and the pentacene absorption. nih.gov

The table below summarizes key parameters for singlet-singlet energy transfer in various SubPc-based systems.

| Donor | Acceptor | Linkage/Interaction | Energy Transfer Time/Rate | Energy Transfer Efficiency (Φ_EnT) | Reference |

| SubPc | C₆₀ | Covalent (axial) | - | Nearly quantitative | nih.govacademie-sciences.fr |

| SubPc | ZnTPP | Covalent | 7 ps | - | acs.orguea.ac.uk |

| SubPc-β-cyclodextrin | Tetrasulfonated Porphyrin | Host-Guest | - | 0.38 | rsc.org |

| SubPc | Phthalocyanine (B1677752) | Covalent (alkynyl) | - | Quantitative | nih.gov |

| SubPc | Pentacene Dimer | Covalent | <200 ps | - | nih.gov |

Table 1: Selected examples of singlet-singlet energy transfer in this compound dyads.

Triplet-Triplet Energy Transfer Pathways

Following the initial singlet-singlet energy transfer, the acceptor molecule can undergo intersystem crossing (ISC) to populate its triplet excited state. From there, a subsequent triplet-triplet energy transfer can occur, often back to the SubPc unit if its triplet energy level is lower than that of the acceptor.

This sequential energy transfer pathway has been well-documented in SubPc-C₆₀ dyads. nih.govacademie-sciences.fr The process unfolds as follows:

Singlet-Singlet EnT : ¹SubPc* + C₆₀ → SubPc + ¹C₆₀*

Intersystem Crossing (ISC) : ¹C₆₀* → ³C₆₀*

Triplet-Triplet EnT : ³C₆₀* + SubPc → C₆₀ + ³SubPc*

This cascade of energy transfer events is triggered when the charge-separated state (SubPc˙⁺-C₆₀˙⁻) is energetically high, making direct charge transfer less favorable. nih.govresearchgate.net The final result is the population of the long-lived triplet state of the SubPc, which can be useful in applications like photodynamic therapy or triplet-triplet annihilation upconversion. The triplet state lifetime (τT) and energy (ET) for a hexaiodo-subphthalocyanine have been estimated to be around 3.3 μs and 1.12 eV, respectively. researchgate.net The presence of heavy atoms like iodine can significantly enhance ISC rates and triplet quantum yields. researchgate.net

Photoinduced Charge Separation and Charge Transfer Mechanisms

In addition to energy transfer, photoexcitation of subphthalocyanines can induce electron transfer processes, leading to the formation of charge-separated states. These mechanisms are fundamental to the application of SubPcs in organic photovoltaics and other optoelectronic devices. The fate of the excited state—whether it decays via energy transfer or charge transfer—can often be controlled by molecular design and the surrounding environment. nih.govnih.gov

Intramolecular Charge Transfer Processes

Intramolecular charge transfer (ICT) occurs in single molecules that contain both electron-donating (push) and electron-accepting (pull) moieties within a π-conjugated system. By strategically functionalizing the SubPc core, "push-pull" architectures can be created.

Unsymmetrical SubPc fused dimers have been synthesized with electron-donating and electron-accepting substituents on different SubPc units. rsc.orgresearchgate.net Upon photoexcitation, these systems exhibit a dual fluorescence, which is attributed to the presence of both a delocalized singlet excited state and a polarized, lower-energy charge transfer state. rsc.orgresearchgate.net The charge transfer state, where electron density is shifted from the donor-substituted SubPc to the acceptor-substituted one, is stabilized in polar solvents. rsc.org Time-resolved experiments show that this polarized ICT state deactivates rapidly, on the picosecond timescale, while the delocalized singlet excited state has a longer lifetime of a few nanoseconds, leading to intersystem crossing. rsc.orgresearchgate.net

In SubPc-phthalocyanine dyads, the relative energy of the charge-transfer state can be tuned by modifying the peripheral substituents on the SubPc. nih.gov Introducing electron-withdrawing groups lowers the reduction potential of the SubPc, stabilizing the radical pair state (SubPc˙⁻-Pc˙⁺). nih.gov When this charge-transfer state is sufficiently stabilized to lie below the singlet excited state, photoinduced electron transfer becomes the dominant de-excitation pathway, occurring with high efficiency even in nonpolar solvents. nih.gov

Intermolecular Charge Transfer in Noncovalent Complexes (e.g., with fullerenes)

Subphthalocyanines can form stable noncovalent complexes with electron acceptors like fullerenes, driven by π-π interactions. researchgate.netnih.gov In these supramolecular assemblies, photoexcitation of the SubPc donor can lead to intermolecular charge transfer, generating a radical ion pair.

In numerous studies of SubPc-C₆₀ dyads, photoexcitation leads to the formation of the SubPc˙⁺-C₆₀˙⁻ charge-separated state. nih.govacs.org The competition between energy transfer and charge transfer is a key feature of these systems. The outcome is highly sensitive to the electronic properties of the SubPc, which can be tuned by peripheral substituents, and the polarity of the solvent. nih.govacs.org Increasing the electron-donating character of the SubPc or increasing solvent polarity can lower the energy of the charge-transfer state, causing charge transfer to dominate over energy transfer. nih.govacs.org

The lifetime of the resulting radical pair is a critical parameter for device applications. In one study, a SubPc-C₆₀ dyad exhibited a radical pair lifetime of 0.65 ns in benzonitrile. nih.gov By further stabilizing the charge-transfer state through chemical modification, the lifetime was increased by over two orders of magnitude. nih.gov The distance and orientation between the SubPc and fullerene are also crucial. In molecular tweezers where two SubPc units bind a fullerene, the close proximity enables a charge shift from an initially formed reduced SubPc dimer to the fullerene guest. nih.gov In certain fullerene-SubPc-ferrocene triads, a multistep electron transfer is only triggered when the π-π orbital overlap between the SubPc and C₆₀ is high, leading to a long-lived charge-separated state. acs.org

The table below provides data on charge transfer dynamics in selected SubPc-C₆₀ systems.

| System | Solvent | Charge Transfer State | Lifetime (τ_CS) | Reference |

| SubPc-C₆₀ dyad (1c) | Benzonitrile | SubPc˙⁺-C₆₀˙⁻ | 0.65 ns | nih.gov |

| SubPc-C₆₀ dyad (1d) | Toluene | SubPc˙⁺-C₆₀˙⁻ | >100 ns | nih.gov |

| SubPc-Tweezer-C₆₀ | - | SubPc˙⁺-C₆₀˙⁻ | - | nih.gov |

| SubPc-Ferrocene-C₆₀ | - | C₆₀˙⁻-Fc˙⁺ | Long-lived | acs.org |

Table 2: Lifetimes of photoinduced charge-separated states in this compound-Fullerene systems.

Symmetry-Breaking Charge Separation Phenomena

A particularly interesting phenomenon is symmetry-breaking charge separation (SB-CS), which can occur in covalently linked, electronically coupled homodimers. researchgate.netchemrxiv.orgacs.org In these systems, although the two chromophores are identical, the electronic excitation can localize on one unit, which then transfers an electron to the other, breaking the molecular symmetry.

This process has been studied in detail in the oxo-bridged SubPc homodimer (μ-OSubPc₂). researchgate.netchemrxiv.orgacs.orgchemrxiv.org Stationary electronic spectra confirm strong exciton (B1674681) coupling between the two SubPc units. researchgate.net Upon photoexcitation, femtosecond transient absorption measurements reveal that an initially formed exciton state evolves into an excimer state through intramolecular structural changes. researchgate.net In polar solvents, this excimer state decays directly via symmetry-breaking charge transfer to form a charge-separated state (SubPc˙⁺-SubPc˙⁻). researchgate.netchemrxiv.org This charge separation process is controlled by the dynamics of solvent reorientation. researchgate.net Ultrafast two-dimensional electronic spectroscopy (2DES) has been used to resolve the excitonic structure and observe the subtle dynamics of structural relaxation and solvation that accompany the SB-CS process. chemrxiv.orgacs.orgresearchgate.net

Compound Name Table

| Abbreviation/Name | Full Name |

| SubPc | This compound |

| C₆₀ | Buckminsterfullerene |

| ZnTPP | Zinc Tetraphenyl Porphyrin |

| Pc | Phthalocyanine |

| i-FRET | Intramolecular Förster Resonance Energy Transfer |

| ISC | Intersystem Crossing |

| ICT | Intramolecular Charge Transfer |

| SB-CS | Symmetry-Breaking Charge Separation |

| μ-OSubPc₂ | μ-oxo-bis(subphthalocyaninato)boron(III) |

| 2DES | Two-Dimensional Electronic Spectroscopy |

| Benzene | Benzene |

| Toluene | Toluene |

| Benzonitrile | Benzonitrile |

| Ferrocene (B1249389) | Ferrocene |

| β-cyclodextrin | Beta-cyclodextrin |

| Tetrasulfonated porphyrin | Tetrasulfonated porphyrin |

| Pentacene | Pentacene |

| Hexaiodo-subphthalocyanine | Hexaiodo-subphthalocyanine |

Role of Solvent Orientational Relaxation in Charge Separation

In the study of this compound dimers, particularly the oxo-bridged homodimer (μ-OSubPc₂), the surrounding solvent environment plays a critical role in dictating the pathway of excited state deactivation. Specifically, the process of symmetry-breaking charge separation (SB-CS) is profoundly influenced by the solvent's polarity and its ability to reorient around the excited molecule.

Following the initial photoexcitation to a Frenkel exciton state, the this compound dimer can evolve into an excimer state. In polar solvents, this excimer state is not the final destination. Instead, it serves as a precursor to a charge-separated state. The transition from the excimer to the charge-separated state is directly governed by solvent orientational relaxation. researchgate.netnih.gova-z.luresearchgate.net This means that the collective reorientation of the polar solvent molecules around the excited dimer stabilizes the charge-separated species, where one this compound unit carries a net positive charge and the other a net negative charge.

The process is initiated by an asymmetric fluctuation in the solvent environment, which breaks the symmetry of the dimer and promotes the localization of charge. researchgate.net The decay of the excimer state proceeds along a solvation coordinate, highlighting that the dynamics of the solvent molecules are intrinsically coupled to the electron transfer event. researchgate.net Therefore, the polarity of the solvent not only determines whether charge separation is energetically favorable but also controls the rate at which it occurs. In non-polar environments, this solvent-mediated stabilization is absent, and the charge-separated state is not significantly populated. acs.org This solvent-controlled mechanism is crucial for understanding and designing this compound-based systems for applications in artificial solar energy conversion. researchgate.netnih.gova-z.lu

Ultrafast Spectroscopic Investigations of Excited State Dynamics

To unravel the complex and rapid sequence of events following light absorption by subphthalocyanines, researchers employ a suite of advanced ultrafast spectroscopic techniques. These methods provide real-time observation of the formation, evolution, and decay of transient excited states on timescales ranging from femtoseconds to picoseconds.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fsTA) spectroscopy is a cornerstone technique for mapping the excited state dynamics of this compound systems. uea.ac.uk By using a pump pulse to excite the molecule and a subsequent probe pulse to measure the absorption changes, fsTA can track the populations of different electronic states over time.

In studies of the this compound dimer μ-OSubPc₂, fsTA measurements have been instrumental in revealing a sequence of events: initial excitation is to a Frenkel exciton state, which is shared across the dimer. This is followed by an ultrafast formation of an excimer state, a process mediated by intramolecular structural evolution. researchgate.netnih.gov In polar solvents, the fsTA data clearly show the subsequent decay of the excimer and the concomitant rise of spectral signatures corresponding to the symmetry-breaking charge-separated state. researchgate.netnih.govacs.org

Global analysis of fsTA data provides kinetic information, yielding time constants for each step in the photophysical cascade. For instance, it has been shown that the rate of decay from the Frenkel exciton to the charge-separated state in polar solvents is significantly faster—by a factor of 8 to 17—than the rate of direct excimer formation in non-polar solvents. acs.orgresearchgate.net This technique has also been applied to more complex this compound conjugates, such as those with fullerene or tetracyanobuta-1,3-diene moieties, to identify the spectral fingerprints of charge-separated states and measure their formation and recombination dynamics. researchgate.netnih.gov

| System | Solvent | Process | Rate Constant / Time Constant |

| μ-OSubPc₂ Dimer | Polar | Frenkel Exciton → Charge Separation (SB-CS) | kFE→SB-CS is 8-17x faster than kFE→Ex* in non-polar solvent acs.orgresearchgate.net |

| μ-OSubPc₂ Dimer | Polar | Excimer → Charge Separation (SB-CS) | Controlled by solvent orientational relaxation researchgate.netnih.gov |

| μ-OSubPc₂ Dimer | Toluene (Non-polar) | Frenkel Exciton → Excimer Formation | Ultrafast researchgate.net |

| (Pyr)₃SubPc-C₆₀ | - | Charge Separation & Recombination | Accelerated in the presence of graphene nih.gov |

Two-Dimensional Electronic Spectroscopy (2DES) for Coherent Dynamics

While fsTA tracks population dynamics, two-dimensional electronic spectroscopy (2DES) provides deeper insights into the electronic couplings and coherent phenomena that govern the initial steps of energy and charge transfer. researchgate.net For the this compound dimer μ-OSubPc₂, half-broadband 2DES (HB-2DES) has been particularly revealing. acs.orgchemrxiv.orgnih.gov

2DES maps the electronic transitions in two frequency dimensions, generating cross-peaks that are a direct signature of coupling between different electronic states. This has allowed for the detailed mapping of the dimer's excitonic structure. acs.orgchemrxiv.org The ultrafast evolution of the 2D spectra also unveils subtle dynamic processes such as structural relaxation, the influence of solvation dynamics, and inhomogeneous broadening within the charge-separated state. acs.orgchemrxiv.orgnih.gov

A key strength of 2DES is its ability to resolve coherent dynamics, where the electronic and vibrational states evolve in a synchronized, wave-like manner. nih.gov Analysis of oscillating signals (quantum beats) in the 2DES data of μ-OSubPc₂ has identified specific low-frequency vibrational modes unique to the dimer structure that are coupled to the electronic transitions. acs.orgchemrxiv.orgnih.gov These "beatmap" analyses show how coherently excited vibrations are coupled to higher-frequency modes located on the individual this compound cores, suggesting that specific structural motions play a significant role in guiding the ultrafast charge separation process. acs.orgchemrxiv.orgnih.gov

Excimer Formation and Dissociation Dynamics

An excimer, or "excited state dimer," is a transient species formed when an excited molecule interacts with a ground-state molecule of the same kind. In covalently linked systems like the μ-OSubPc₂ dimer, this process is intramolecular. Upon photoexcitation, the initial delocalized Frenkel exciton state rapidly evolves into a more localized excimer state, a process driven by changes in the dimer's structure. researchgate.neta-z.luresearchgate.net

The fate of this excimer is highly dependent on the solvent environment. a-z.lu

In polar solvents , the excimer state is a short-lived intermediate. It efficiently decays through a symmetry-breaking charge transfer mechanism, leading to the formation of a charge-separated state (SubPc⁺-SubPc⁻). researchgate.netnih.gov This process is under the control of solvent orientational relaxation, which stabilizes the resulting ion pair.

In non-polar solvents , where the charge-separated state is not energetically stabilized, a different pathway is observed. An unrelaxed excimer state is formed, which does not lead to efficient charge separation. acs.org

Supramolecular Chemistry and Self Assembly of Subphthalocyanines

Principles and Driving Forces for Supramolecular Organization

The spontaneous organization of subphthalocyanine molecules into well-defined supramolecular structures is dictated by a combination of directional and non-directional noncovalent forces. The specific nature and strength of these interactions are highly dependent on the molecular design, including the peripheral substituents and the axial ligand attached to the central boron atom.

π-π Stacking Interactions

The extended 14π-electron aromatic core of the this compound macrocycle is the primary driver for π-π stacking interactions. acs.org These interactions are fundamental to the formation of columnar assemblies, where the bowl-shaped molecules stack on top of one another. The geometry of this stacking can vary, with common arrangements including concave-to-convex (head-to-tail) and concave-to-concave (head-to-head) orientations. acs.orgacs.org The efficiency of π-π stacking is influenced by the presence and nature of peripheral substituents. For instance, incorporating a small fluorine atom as the axial ligand is a common strategy to facilitate efficient π-π stacking. rsc.org In some cases, enantiopure subphthalocyanines have been shown to organize into tail-to-tail homochiral dimers through π-π interactions between the isoindole benzene (B151609) rings, which then form columnar stacks. acs.org The use of conformationally flexible, π-extended peripheral substituents can also enable more effective π-π stacking. rsc.org

Intermolecular Hydrogen Bonding Networks

Hydrogen bonding provides a powerful and directional tool for guiding the self-assembly of subphthalocyanines. By incorporating functional groups capable of forming hydrogen bonds, such as amides or hydroxyl groups, into the peripheral or axial positions, highly stable and ordered supramolecular structures can be achieved. rsc.orgnih.govcapes.gov.br For example, subphthalocyanines functionalized with amide groups can polymerize through intermolecular hydrogen bonding, which, in conjunction with other forces, drives the formation of columnar assemblies. rsc.orgnih.govcapes.gov.br

Research on hydroxy-containing boron subphthalocyanines has demonstrated the formation of both strong (O–H⋯N, O–H⋯O) and weak (C–H⋯O, C–H⋯N) hydrogen bonds. rsc.org These interactions facilitate the creation of two- and three-dimensional networks of closely associated molecules. rsc.org The imine nitrogen atoms of the this compound core are reliable hydrogen bond acceptors. rsc.org The incorporation of hydrogen-bonding amide groups can lead to highly stable mesophases with high melting points. rsc.org These hydrogen-bonding networks play a crucial role in the cooperative supramolecular polymerization process that leads to the formation of non-centrosymmetric homochiral columnar assemblies. nih.govcapes.gov.brresearchgate.net

Dipolar Interactions and Permanent Polarization

This compound molecules possess a significant permanent dipole moment, often as large as 14 D, arising from their non-planar, bowl-shaped structure. acs.orgnih.gov This inherent polarity is a key factor in their self-assembly, leading to materials with unique electrical and optical properties. The conical shape of these molecules promotes their organization into columns with a distinct polar order. acs.orgnih.gov

The dipole-dipole interactions between adjacent molecules, particularly the interaction between the axial boron-substituent bond (e.g., B-F), contribute significantly to the stability of the assembled structures. nih.govcapes.gov.br For instance, F⋯B dipole-dipole interactions can reinforce aggregation in columnar structures. rsc.org The self-assembly of these axial dipolar molecules can lead to columnar liquid crystalline materials that exhibit permanent polarization, especially when aligned in an electric field. rsc.orgcsic.es This results in a non-centrosymmetric organization, which is a prerequisite for properties like the bulk photovoltaic effect. csic.es

Van der Waals Interactions in Noncovalent Assemblies

The interplay between strong noncovalent interactions, like hydrogen bonds, and the more extensive, non-directional van der Waals forces can be influenced by the presence of solvent or other molecules. scholaris.ca In systems where strong directional forces are absent, the packing can be governed by weak dispersive interactions. researchgate.net For instance, this compound derivatives with long alkyl chains rely on van der Waals interactions, in addition to other forces, to drive polymerization. rsc.org Furthermore, van der Waals forces between a this compound molecule and a substrate can induce conformational changes, such as planarization, which in turn can activate strong electronic coupling at the interface. acs.org

Formation of Ordered Supramolecular Architectures

The synergistic effect of the aforementioned noncovalent interactions drives the self-assembly of subphthalocyanines into highly organized, long-range structures. Among the most studied and promising of these are columnar liquid crystalline mesophases.

Columnar Liquid Crystalline Mesophases

The stacking of bowl-shaped this compound molecules naturally predisposes them to form columnar structures. When appropriately substituted, typically with flexible peripheral chains, these columnar assemblies can exhibit liquid crystalline behavior over a specific temperature range, known as a mesophase. In these phases, the molecules are ordered in columns, but the columns themselves are arranged with a degree of liquid-like disorder.

The formation of hexagonal columnar mesophases (Colh) is frequently observed for this compound derivatives. csic.es These phases are characterized by a two-dimensional hexagonal arrangement of the molecular columns. The introduction of specific peripheral substituents can induce and stabilize these mesophases. For example, subphthalocyanines with long thioalkyl chains or oligo-thienyl arms have been shown to form columnar liquid crystals. acs.orgnih.govresearchgate.net The self-assembly into these phases is often driven by nanosegregation, where incompatible molecular parts, such as the aromatic core and flexible chains, separate into distinct regions. nih.govresearchgate.net

The conical shape of subphthalocyanines is advantageous for creating polar columnar mesophases, which can exhibit permanent electric polarization and nonlinear optical activity. acs.orgnih.gov The thermal behavior of these materials can be characterized by techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For instance, a this compound derivative might show a transition from a crystalline solid to a columnar mesophase upon heating, followed by a transition to an isotropic liquid at a higher temperature. aip.org Upon cooling from the isotropic liquid, a characteristic texture, such as a pseudo-focal-conic texture, can be observed under POM, confirming the liquid crystalline phase. csic.es

The stability and temperature range of these mesophases are highly dependent on the molecular structure, including the nature of the peripheral groups and the presence of intermolecular interactions like hydrogen bonding. rsc.org

| Compound Type | Transition | Temperature (°C) | Reference |

| SubPc 1 (with dodecyloxy chains) | Isotropic to Columnar Mesophase (on cooling) | 89.2 | csic.es |

| PdPc6 (palladium phthalocyanine (B1677752) derivative) | Crystal to Columnar Mesophase | 192 | aip.org |

| PdPc6 (palladium phthalocyanine derivative) | Mesophase to Isotropic Liquid | 239 | aip.org |

| SubPc 3 (with amide groups) | Isotropic to LC phase (on cooling) | 147 | rsc.org |

Influence of Peripheral Substitution Pattern and Nature

The self-assembly behavior of Subphthalocyanines is exquisitely sensitive to the nature and pattern of substituents on their periphery. rsc.org The number and type of these peripheral groups can dictate the stability, structure, and formation mechanism of the resulting supramemolecular polymers. researchgate.netrsc.org

For instance, the introduction of amide groups and long alkyl chains at the β-positions of the SubPc core can drive polymerization through intermolecular hydrogen bonding and van der Waals interactions, respectively. rsc.org The conformational flexibility of the SubPc and the number of interacting peripheral groups are key factors influencing the assembly process. rsc.org Studies have shown that increasing the density of substituents can enhance flexibility within the columnar stacks, which may compromise the ideal coaxial alignment. rsc.org Conversely, conformationally flexible and π-extended peripheral groups can promote efficient π-π stacking. rsc.org The incorporation of hydrogen-bonding amide groups leads to highly stable mesophases. rsc.org

The electronic properties of the macrocycle can also be tuned by peripheral functionalization. icmol.es For example, the position of the Q-band in the UV-visible spectrum is sensitive to peripheral substituents but not significantly to the axial substituent. mdpi.com This allows for the targeted design of SubPcs with specific optical properties. icmol.es

Assembly of Enantiopure vs. Racemic Subphthalocyanines